1-Quinolin-3-yl-pyrrolidin-2-one

Medicinal Chemistry Kinase Inhibition Chemical Biology

1-Quinolin-3-yl-pyrrolidin-2-one (CAS 177201-43-3; synonyms: 1-(3-Quinolinyl)pyrrolidine-2-one, 1-(quinolin-3-yl)pyrrolidin-2-one) is a heterocyclic small molecule with molecular formula C₁₃H₁₂N₂O and molecular weight 212.25 g·mol⁻¹. The compound comprises a quinoline ring system (bicyclic benzene-fused pyridine) N-linked at the 3-position to a pyrrolidin-2-one five-membered lactam.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
Cat. No. B8314275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Quinolin-3-yl-pyrrolidin-2-one
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC3=CC=CC=C3N=C2
InChIInChI=1S/C13H12N2O/c16-13-6-3-7-15(13)11-8-10-4-1-2-5-12(10)14-9-11/h1-2,4-5,8-9H,3,6-7H2
InChIKeyIYXJVKLYRMWVBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Quinolin-3-yl-pyrrolidin-2-one: Core Chemical Identity, Scaffold Class, and Procurement-Relevant Physicochemical Profile


1-Quinolin-3-yl-pyrrolidin-2-one (CAS 177201-43-3; synonyms: 1-(3-Quinolinyl)pyrrolidine-2-one, 1-(quinolin-3-yl)pyrrolidin-2-one) is a heterocyclic small molecule with molecular formula C₁₃H₁₂N₂O and molecular weight 212.25 g·mol⁻¹ [1]. The compound comprises a quinoline ring system (bicyclic benzene-fused pyridine) N-linked at the 3-position to a pyrrolidin-2-one five-membered lactam . This specific N-aryl connectivity at the quinoline 3-position distinguishes it from regioisomeric analogs substituted at quinoline positions 2, 4, 6, or 8, each of which yields markedly different biological activity profiles, as demonstrated in the systematic pyrroquinoline pseudo-natural product collection [2]. The compound exists as a solid at ambient temperature and is commercially available as a research-grade synthetic intermediate and medicinal chemistry building block.

Why In-Class Quinoline-Pyrrolidinone Replacement Fails: Evidence for 1-Quinolin-3-yl-pyrrolidin-2-one Scaffold Specificity


Simple substitution of 1-quinolin-3-yl-pyrrolidin-2-one with a regioisomeric quinolinyl-pyrrolidinone analog is inadvisable because the quinoline attachment position fundamentally dictates both the compound's biological target profile and its downstream synthetic derivatization potential. In a landmark 155-member pyrroquinoline pseudo-natural product collection spanning eight distinct quinoline-pyrrolidine connectivities and regioisomeric arrangements, cheminformatic analysis and cell painting morphological phenotyping revealed that bioactivity patterns 'differ markedly, and are dependent on connectivity and regioisomeric arrangement of the fragments' [1]. Specifically, 1-(8-quinolinyl)-2-pyrrolidinone is pharmacologically directed toward monoamine oxidase-B (MAO-B) inhibition (IC₅₀ = 1.13 μM), analgesic and anti-inflammatory indications [2], whereas the quinolino-pyrrolidin-2-one scaffold bearing the 3-quinolinyl connectivity is patent-protected for ATM serine/threonine kinase inhibition [3], with representative derivatives demonstrating ATM cellular IC₅₀ values of 124 nM [4]. Procurement decisions must therefore be scaffold-specific rather than class-generic.

Quantitative Differentiation Evidence for 1-Quinolin-3-yl-pyrrolidin-2-one: Head-to-Head, Cross-Study, and Class-Level Comparator Data


Evidence Item 1: Regioisomeric Connectivity Determines Biological Target Profile — 3-Quinolinyl vs. 8-Quinolinyl Attachment

The 3-quinolinyl N-substitution pattern of the target compound directs biological activity toward ATM kinase inhibition, whereas the 8-quinolinyl regioisomer (1-(8-quinolyl)-2-pyrrolidinone, CAS 79276-58-7) is pharmacologically associated with MAO-B inhibition and analgesic/anti-inflammatory indications [1][2]. A systematic 155-member pyrroquinoline pseudo-natural product collection with eight connectivity types demonstrated that bioactivity patterns are regioisomer-dependent; cell painting morphological profiling followed by principal component analysis separated compound clusters precisely by connectivity and regioisomeric arrangement [1]. The target compound's quinolino-pyrrolidin-2-one scaffold is the basis of a granted patent (US11230549B2) claiming ATM kinase inhibitory activity with demonstrated cellular IC₅₀ of 124 nM for ATM Ser-1981 phosphorylation in HT-29 cells [3], while the 8-substituted isomer shows MAO-B IC₅₀ of 1.13 μM [4] — a fundamentally different target engagement profile.

Medicinal Chemistry Kinase Inhibition Chemical Biology

Evidence Item 2: Antimicrobial Activity of Closest Structural Analog — 1-(Quinolin-3-yl)pyrrolidin-2-ol (P7) vs. Heteroaryl Pyrrolidin-2-ol Analogs

The reduced alcohol analog of the target compound, 1-(quinolin-3-yl)pyrrolidin-2-ol (P7), demonstrates superior broad-spectrum antibacterial activity compared to its heteroaryl analogs. Against Escherichia coli (MTCC 78), P7 produced a zone of inhibition of 28 ± 0.14 mm with 100% relative inhibitory zone (RIZ) [1]. In direct comparison, 1-(pyridin-4-yl)pyrrolidin-2-ol (P3) achieved only 56% RIZ against E. coli in the same assay [1]. Against Klebsiella pneumoniae, P7 showed 23 ± 0.14 mm inhibition (100% RIZ), while P3 achieved 80% RIZ [1]. P7 also exhibited 60% larvicidal activity against Anopheles sp. and 53% against Culex sp. [1]. The quinoline ring at the 3-position is the critical structural determinant: all five bacterial test strains were reported as 'highly sensitive' exclusively to P7 among the ten compounds tested [1].

Antimicrobial Resistance Medicinal Chemistry Larvicidal Activity

Evidence Item 3: Scaffold Validated for Antifungal Chitin Synthase Inhibition — Spiro[Pyrrolidine-3′,3′-Quinoline]-2,2′-Dione Potency vs. Polyoxin B

Derivatives built upon the pyrrolidine-quinoline scaffold (accessible via the target compound as synthetic entry point) demonstrate chitin synthase (CHS) inhibitory potency comparable to the established control drug polyoxin B. In the spiro[pyrrolidine-3′,3′-quinoline]-2,2′-dione series, compounds 5i, 5j, 8i, and 8n achieved CHS inhibitory effects approximately equal to that of polyoxin B (inhibition percentage IP = 86.4 ± 2.9%, IC₅₀ = 0.082 ± 0.013 mM) [1]. These compounds act as non-competitive CHS inhibitors [1]. Furthermore, compounds 5b, 5f, 5i, 5j, 8f, 8i, 8m, 8n, and 8o exhibited MIC values of 4–32 μg/mL against four clinically relevant pathogenic fungal strains, with activity either superior to or comparable with polyoxin B or fluconazole [1]. Critically, these compounds demonstrated promising activity against fluconazole-resistant and micafungin-resistant fungal variants while showing minimal antibacterial activity — indicating selective antifungal action [1].

Antifungal Drug Discovery Chitin Synthase Drug-Resistant Fungi

Evidence Item 4: Tubulin Polymerization Inhibition via Colchicine Site — Tetrahydropyrroloquinoline vs. 1,5-Diarylpyrrolidin-2-one Potency

Compounds incorporating the pyrrolidine-quinoline fused scaffold demonstrate progressive enhancement of tubulin polymerization inhibitory activity as scaffold rigidity increases. In the 2025 RSC Medicinal Chemistry study, compound 3c (5-aryltetrahydropyrrolo[1,2-a]quinolin-1(2H)-one) achieved an A549 cell proliferation IC₅₀ of 5.9 μM and tubulin polymerization IC₅₀ of 6.6 μM, with confirmed binding to the colchicine site of tubulin [1]. A clear structure-activity progression was observed: activity increased from compound 2a (open-chain 1,5-diarylpyrrolidin-2-one) to 3a (tetrahydropyrroloquinoline) to 3c (hydroxyphenyl-substituted tetrahydropyrroloquinoline) [1]. At 25 μM, compound 3c decreased microtubule growth rate by more than 50% in vitro and reduced catastrophe frequency [1]. Flow cytometry confirmed concentration-dependent G2/M cell cycle arrest in A549 cells [1]. These findings validate the tetrahydropyrroloquinoline scaffold — conceptually derived from the target compound's core connectivity — as a novel colchicine-site tubulin polymerization inhibitor chemotype.

Cancer Therapeutics Tubulin Polymerization Colchicine Binding Site

Evidence Item 5: Selective Androgen Receptor Modulation — 6-Pyrrolidine-Quinolin-2(1H)-one SARM Potency vs. Natural Androgen

The 6-(1-pyrrolidine)quinolin-2(1H)-one scaffold — a regioisomeric variant of the target compound's core connectivity — demonstrates sub-nanomolar androgen receptor (AR) binding affinity with tissue-selective anabolic activity. The lead compound 6-[(2R,5R)-2-methyl-5-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl]-4-trifluoromethylquinolin-2(1H)-one (LGD2941) exhibits a Ki of 1.5 nM and EC₅₀ of 7.10 nM in a mammalian cell-based hAR transcriptional activation assay [1]. Structurally related 6-(1-pyrrolidine)quinolin-2(1H)-one analogs achieve Ki values as low as 7.60 nM [2]. Critically, this class demonstrates 'excellent anabolic activity in muscle with reduced effect on the prostate in a rat model of hypogonadism' [3], providing in vivo evidence for tissue-selective pharmacology. This example illustrates how the pyrrolidine-quinoline connectivity position (C6 vs. N1) profoundly influences pharmacology: C6-pyrrolidine-quinolin-2-ones yield SARMs, while N1-3-quinolinyl-pyrrolidin-2-ones (the target compound) are directed toward kinase inhibition.

Selective Androgen Receptor Modulator Anabolic Therapy Tissue Selectivity

Evidence-Backed Application Scenarios for 1-Quinolin-3-yl-pyrrolidin-2-one: Where the Quantitative Differentiation Translates to Research Decisions


Scenario 1: ATM Kinase Inhibitor Lead Discovery — DNA Damage Response and Oncology Programs

Programs targeting ataxia telangiectasia mutated (ATM) kinase for oncology indications (e.g., radiosensitization, synthetic lethality in BRCA-deficient tumors) should procure 1-quinolin-3-yl-pyrrolidin-2-one as the core scaffold for lead optimization. The quinolino-pyrrolidin-2-one chemotype is explicitly claimed in US Patent US11230549B2 for ATM inhibitor-related diseases [1], and representative derivatives demonstrate cellular ATM inhibition at IC₅₀ = 124 nM in HT-29 cells while showing 5.2-fold selectivity over ATR (IC₅₀ = 640 nM) [2]. The 3-quinolinyl connectivity is essential for this kinase selectivity profile; regioisomeric substitution at the 8-position redirects activity toward MAO-B inhibition (IC₅₀ = 1.13 μM), a fundamentally different target [3]. Procurement of the correct 3-substituted regioisomer is therefore a gatekeeping requirement for ATM-focused medicinal chemistry campaigns.

Scenario 2: Broad-Spectrum Antifungal Agent Development — Addressing Drug-Resistant Fungal Pathogens

Research groups developing next-generation antifungal agents targeting chitin synthase (CHS) — an enzyme absent in mammals and plants — should utilize 1-quinolin-3-yl-pyrrolidin-2-one as the entry point for constructing spiro[pyrrolidine-3′,3′-quinoline]-2,2′-dione derivatives. As demonstrated by Long et al. (2024), this scaffold yields non-competitive CHS inhibitors with potency equivalent to polyoxin B (IC₅₀ = 0.082 mM) and MIC values of 4–32 μg/mL against clinically relevant pathogenic fungi, including fluconazole-resistant and micafungin-resistant variants [4]. The scaffold's selective antifungal profile (minimal antibacterial activity) and favorable ADME/cytotoxicity predictions support its advancement as a lead series for invasive fungal infection therapeutics [4].

Scenario 3: Antimicrobial Lead Optimization — 3-Quinolinyl Pyrrolidine Derivatives Against Gram-Negative Pathogens

Programs targeting multidrug-resistant Gram-negative bacteria should consider 1-quinolin-3-yl-pyrrolidin-2-one as a synthetic precursor to the alcohol analog 1-(quinolin-3-yl)pyrrolidin-2-ol (P7). P7 demonstrated 100% relative inhibitory zone against both E. coli (MTCC 78, zone = 28 ± 0.14 mm) and K. pneumoniae (zone = 23 ± 0.14 mm), significantly outperforming heteroaryl analogs P3 (pyridine, 56% RIZ) and P8 (piperidine, less significant) in head-to-head comparison [5]. The quinoline-3-yl moiety is the essential pharmacophoric determinant: all five bacterial strains tested were highly sensitive exclusively to P7 [5]. Procurement of the 3-quinolinyl-pyrrolidinone scaffold enables systematic SAR exploration around this validated antimicrobial chemotype.

Scenario 4: Tubulin Polymerization Inhibitor Discovery — Colchicine Site Binders for Anticancer Chemotherapy

Cancer drug discovery programs pursuing colchicine-binding site inhibitors (CBSIs) of tubulin polymerization should evaluate 1-quinolin-3-yl-pyrrolidin-2-one as a synthetic entry point to the tetrahydropyrrolo[1,2-a]quinolin-1(2H)-one scaffold. Anisimov et al. (2025) demonstrated a clear SAR trajectory from 1,5-diarylpyrrolidin-2-ones to tetrahydropyrroloquinolines, with the most advanced compound 3c achieving A549 cell IC₅₀ = 5.9 μM, tubulin polymerization IC₅₀ = 6.6 μM, and >50% microtubule growth rate reduction at 25 μM [6]. Colchicine site binding was confirmed by chlorpromazine displacement assay [6]. The N-aryl pyrrolidinone connectivity inherent to the target compound is the prerequisite structural feature enabling the cyclization that generates the bioactive tetrahydropyrroloquinoline framework [6].

Quote Request

Request a Quote for 1-Quinolin-3-yl-pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.